5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
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Overview
Description
The compound “5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide” is a complex organic molecule. It contains several functional groups including a chloro group, a methoxy group, a methylsulfanyl group, and a carboxamide group attached to a pyrimidine ring. These functional groups could potentially give the compound various chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidine ring, a carboxamide group, and various other substituents would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The presence of reactive functional groups such as the carboxamide and the chloro group could potentially make it a participant in various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxamide group could potentially make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Facile Synthesis and Kinase Inhibition
A study detailed the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, highlighting their potential as kinase inhibitors. This research demonstrates the versatility of pyrimidine derivatives in drug discovery, particularly for anticancer agents, through innovative synthetic routes (Wada et al., 2012).
Heterocyclic Compound Synthesis
Another study focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their anti-inflammatory and analgesic properties. This work underscores the chemical diversity and therapeutic potential of pyrimidine analogs in developing new treatments (Abu‐Hashem et al., 2020).
Antimycobacterial Activity
Research on 5-chloro-N-phenylpyrazine-2-carboxamides revealed significant in vitro activity against Mycobacterium tuberculosis, indicating the role of chloro and methylsulfanyl groups in antimicrobial activity. These findings highlight the importance of structural modifications in enhancing the efficacy of pyrimidine derivatives against bacterial infections (Zítko et al., 2013).
CB1 Receptor Modulation
A study on the optimization of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1) identified structural requirements essential for improving allosteric parameters. This research provides insights into the design of allosteric modulators for therapeutic applications, emphasizing the role of specific functional groups (Khurana et al., 2014).
Synthesis of Radioligands for PET Imaging
The synthesis of MK-1064, a PET radioligand for imaging of orexin-2 receptor, demonstrates the application of pyrimidine derivatives in the development of diagnostic tools for neurological disorders. This work highlights the potential of such compounds in advancing medical imaging technologies (Gao et al., 2016).
Future Directions
Mechanism of Action
Biochemical Pathways
Given that similar compounds are known to inhibit mitochondrial complex i, it can be inferred that this compound might affect pathways related to energy production in cells .
Result of Action
Given that similar compounds are known to inhibit mitochondrial complex i, it can be inferred that this compound might affect energy production in cells .
Action Environment
It’s worth noting that the crystal structures of similar compounds show the classical hydrogen bonding as well as ch–o, ch 3 –o, and π···π interactions, suggesting that these interactions might play a role in the compound’s action .
properties
IUPAC Name |
5-chloro-N-(2-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-19-10-6-4-3-5-9(10)16-12(18)11-8(14)7-15-13(17-11)20-2/h3-7H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXABHLQVJPSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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